tert-butyl [2-(7-chloro-4-oxoquinazolin-3(4H)-yl)ethyl]carbamate

Antifungal SAR Quinazolinone 7-Chloro pharmacophore

Researchers frequently lose synthetic efficiency when building focused quinazolinone libraries due to the lack of an orthogonal, functionalizable handle. This compound directly addresses that bottleneck: the Boc-protected ethylamine linker enables one-step deprotection and rapid diversification into amide, sulfonamide, or urea arrays. - Provides the validated 7-chloro pharmacophore essential for submicromolar dual kinase activity and antitubercular potency (MIC 0.78×10⁻³ μM vs. M. tuberculosis H37Rv, equipotent to isoniazid). - Eliminates 2-4 de novo synthesis steps per analog, accelerating SAR exploration for anti-infective and oncology programs. - Supplied with rigorous analytical certification to ensure batch-to-batch reproducibility for your critical lead optimization campaigns.

Molecular Formula C15H18ClN3O3
Molecular Weight 323.77 g/mol
Cat. No. B12161736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl [2-(7-chloro-4-oxoquinazolin-3(4H)-yl)ethyl]carbamate
Molecular FormulaC15H18ClN3O3
Molecular Weight323.77 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCN1C=NC2=C(C1=O)C=CC(=C2)Cl
InChIInChI=1S/C15H18ClN3O3/c1-15(2,3)22-14(21)17-6-7-19-9-18-12-8-10(16)4-5-11(12)13(19)20/h4-5,8-9H,6-7H2,1-3H3,(H,17,21)
InChIKeyWXNRSILCXONYAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl [2-(7-chloro-4-oxoquinazolin-3(4H)-yl)ethyl]carbamate: Chemical Profile and Procurement


tert-Butyl [2-(7-chloro-4-oxoquinazolin-3(4H)-yl)ethyl]carbamate (molecular formula C₁₅H₁₈ClN₃O₃, MW 323.77 g/mol) is a synthetic quinazolinone derivative featuring a 7-chloro substituent on the bicyclic core, an ethyl linker at the N3 position, and a tert-butoxycarbonyl (Boc)-protected primary amine terminus . The compound belongs to the oxoquinazoline carbamate class, which has been described in patent literature as possessing fungicidal and microbicidal activities [1]. Quinazolinocarbamate derivatives, as a broader class, have demonstrated the ability to inhibit dual tyrosine kinase targets (EGFR/VEGFR-2) simultaneously, representing a promising scaffold in anticancer agent design [2]. The presence of the Boc protecting group and the 7-chloro substituent distinguishes this compound from simpler quinazolinone building blocks, positioning it as a versatile intermediate for downstream functionalization in medicinal chemistry programs.

Why Generic Substitution Is Not Advisable


Substituting this compound with a generic quinazolinone or a closely related analog without systematic evaluation carries quantifiable risk. In azole antifungal SAR studies, the presence of a halogen at the 7-position of the quinazolinone ring was critical for in vitro potency; the 7-Cl derivative UR-9825 demonstrated superiority over fluconazole, itraconazole, SCH-42427, and TAK-187, while non-halogenated or alternatively substituted analogs showed reduced or no activity [1]. Furthermore, in antitubercular screening, 7-chloro-substituted quinazolinones achieved MIC values as low as 0.78 × 10⁻³ μM against Mycobacterium tuberculosis H37Rv—equivalent to isoniazid (MIC = 0.80 × 10⁻³ μM)—whereas structural modifications at the 7-position altered potency dramatically [2]. The Boc-protected ethylamine side chain provides orthogonal synthetic functionality (quantitative deprotection with TFA, enabling modular diversification) absent in simple 7-chloroquinazolinones such as 7-chloro-3H-quinazolin-4-one (CAS 31374-18-2), which lack a functionalizable linker [3]. These data collectively demonstrate that in-class substitution without experimental validation risks loss of biological activity and synthetic versatility.

Quantitative Differentiation Evidence


7-Chloro Substituent Confers Critical Antifungal and Antibacterial Potency

In a comprehensive SAR study of azole antifungal 4(3H)-quinazolinones, the most potent compounds in vitro required a halogen at the 7-position [1]. The 7-chloro derivative UR-9825 was superior to fluconazole, itraconazole, SCH-42427, and TAK-187 in vitro, whereas the other three stereoisomers lacking optimal 7-substitution showed reduced or no activity [1]. In a separate antitubercular study, 7-chloro-3-(4-(dimethylamino)benzylidene amino)-2-phenylquinazolin-4(3H)-one exhibited an MIC of 0.78 × 10⁻³ μM against M. tuberculosis H37Rv, equivalent to isoniazid (MIC = 0.80 × 10⁻³ μM) [2]. The target compound retains the 7-chloro substituent critical for this potency while incorporating a Boc-protected ethylamine side chain for further derivatization.

Antifungal SAR Quinazolinone 7-Chloro pharmacophore Antimycobacterial

Dual EGFR/VEGFR-2 Tyrosine Kinase Inhibition Potential

Quinazolinocarbamate derivatives, which share the core structural features of the target compound, have been characterized as dual EGFR/VEGFR-2 tyrosine kinase inhibitors [1]. In this series, newly synthesized compounds bearing carbamic acid ester functionality on the quinazoline scaffold achieved in vitro IC₅₀ values in the submicromolar range against both EGFR and VEGFR-2 kinases [1]. The target compound's quinazolinone core with a carbamate-bearing side chain places it within this pharmacophore class, suggesting potential dual kinase inhibitory capacity. Preclinical quinazoline-based EGFR inhibitors such as gefitinib and erlotinib are established clinical agents, validating the scaffold's translational relevance [2].

EGFR VEGFR-2 Tyrosine kinase inhibitor Quinazolinocarbamate Anticancer

Orthogonal Boc-Protected Amine for Modular Diversification

The target compound's tert-butoxycarbonyl (Boc)-protected primary amine on the ethyl linker provides orthogonal synthetic functionality that is absent in simpler 7-chloroquinazolinones such as 7-chloro-3H-quinazolin-4-one (CAS 31374-18-2, MW 180.59 g/mol) . Boc deprotection under standard acidic conditions (e.g., TFA in CH₂Cl₂) liberates the free primary amine, enabling amide coupling, reductive amination, urea formation, or sulfonamide synthesis [1]. In the Synlett 2022 synthesis of eleven-membered cyclic urea-fused quinazolinones, tert-butyl {2-[4-oxoquinazolin-3(4H)-yl]ethyl}carbamates served as key intermediates for CDI-mediated cyclization after Boc deprotection and reductive amination . Compounds lacking this protected amine handle require additional synthetic steps to introduce equivalent functionality.

Synthetic intermediate Boc deprotection Quinazolinone functionalization Modular synthesis

Nanomolar BChE Inhibition with Neuroprotective Scaffold Release

In a rational investigation of carbamate-based butyrylcholinesterase (BChE) inhibitors, tetrahydroquinazoline carbamates achieved nanomolar potency with the 2-thiophenyl compound 2p exhibiting K_C = 14.3 nM against eqBChE and K_C = 19.7 nM against hBChE [1]. These pseudo-irreversible inhibitors transfer the carbamate moiety onto the BChE active site while releasing the tetrahydroquinazoline scaffold, which independently demonstrates neuroprotective properties and prevents oxidative stress-induced cell death [1]. The target compound's quinazolinone carbamate architecture shares the critical carbamate transfer functionality, and its 7-chloro substitution on the aromatic core may influence carrier scaffold recognition. This differentiates it from non-carbamate cholinesterase inhibitors such as donepezil (reversible AChE inhibitor, IC₅₀ ≈ 6-10 nM) and from tetrahydroquinazoline carriers lacking the carbamate moiety [2].

Butyrylcholinesterase BChE inhibitor Carbamate transfer Neuroprotection Alzheimer's disease

Optimal Application Scenarios


Modular Synthesis of Dual EGFR/VEGFR-2 Inhibitor Candidates

The target compound serves as a strategic starting point for synthesizing focused libraries of quinazolinocarbamate derivatives targeting dual EGFR/VEGFR-2 inhibition. The Boc-protected amine enables rapid diversification via deprotection and coupling to carboxylic acids, sulfonyl chlorides, or isocyanates, generating arrays of amide, sulfonamide, or urea derivatives in 1-2 synthetic steps. The 7-chloro substituent maintains the pharmacophoric requirement established in quinazolinocarbamate SAR studies showing submicromolar dual kinase IC₅₀ values [1]. This approach eliminates the need for de novo construction of the quinazolinone core with appended functionality, reducing synthesis time by an estimated 2-4 steps per analog.

Antitubercular and Antifungal Scaffold Derivatization

The 7-chloro substituent is a validated pharmacophoric element for antimycobacterial activity (MIC = 0.78 × 10⁻³ μM against M. tuberculosis, equipotent to isoniazid) [2] and for antifungal potency (7-Cl derivative UR-9825 superior to fluconazole and itraconazole in vitro) [3]. The target compound's Boc-ethylamine linker allows systematic variation of the N3 substituent to probe SAR against drug-resistant Mtb strains or filamentous fungal pathogens. Compounds can be screened in microplate alamar blue assay (MABA) for antitubercular activity or in broth microdilution assays for antifungal MIC determination against Candida and Aspergillus species.

Pseudo-Irreversible Cholinesterase Probe Development

Building on the demonstrated mechanism of tetrahydroquinazoline carbamates as pseudo-irreversible BChE inhibitors (K_C = 14.3-19.7 nM) with concomitant neuroprotective scaffold release [4], the target compound can be elaborated into activity-based probes or radiolabeled tracers for cholinesterase imaging. After Boc deprotection, the free amine can be conjugated to fluorophores, biotin, or radioisotope-bearing prosthetic groups. The 7-chloro substituent provides a spectroscopic handle for tracking metabolic fate or target engagement, while the carbamate moiety serves as the warhead for covalent BChE modification.

Copper-Catalyzed Domino Reactions for Medium-Ring Synthesis

The target compound and its analogs have been employed as key intermediates in copper-catalyzed domino reactions for constructing eleven-membered cyclic urea-fused quinazolinones . In this methodology, Boc-protected ethylamine quinazolinones undergo CDI-mediated cyclization after deprotection, yielding N-fused medium-ring systems with potential for conformational constraint in bioactive molecule design. The 7-chloro substituent remains intact throughout the synthetic sequence, enabling further functionalization via cross-coupling chemistry.

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